trans-4-Methoxy-1-methyl-3-pyrrolidinamine
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Overview
Description
trans-4-Methoxy-1-methyl-3-pyrrolidinamine: is a chemical compound with the empirical formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It is often used in early discovery research and is available in its dihydrochloride form .
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: trans-4-Methoxy-1-methyl-3-pyrrolidinamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented. general reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents might include hydrogen gas or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry: In chemistry, trans-4-Methoxy-1-methyl-3-pyrrolidinamine is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, it may be used to study the effects of pyrrolidinamine derivatives on biological systems .
Industry: In industry, it is primarily used for research and development purposes .
Mechanism of Action
Comparison with Similar Compounds
- trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
- trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
- trans-4-Methoxy-3-pyrrolidinol hydrochloride
Uniqueness: trans-4-Methoxy-1-methyl-3-pyrrolidinamine is unique due to its specific molecular structure, which includes a methoxy group and a methyl group attached to a pyrrolidine ring. This structure may confer unique chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C6H16Cl2N2O |
---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
(3R,4R)-4-methoxy-1-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)6(4-8)9-2;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6-;;/m1../s1 |
InChI Key |
JLVDRWLILONZCF-BNTLRKBRSA-N |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)OC)N.Cl.Cl |
Canonical SMILES |
CN1CC(C(C1)OC)N.Cl.Cl |
Origin of Product |
United States |
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